molecular formula C8H9O3PS B1670715 Dioxabenzofos CAS No. 3811-49-2

Dioxabenzofos

Cat. No. B1670715
CAS RN: 3811-49-2
M. Wt: 216.2 g/mol
InChI Key: OUNSASXJZHBGAI-UHFFFAOYSA-N
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Description

Dioxabenzofos is an organothiophosphate insecticide . Its IUPAC name is (RS)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-sulfide . It has a molecular formula of C8H9O3PS .


Molecular Structure Analysis

The molecular structure of Dioxabenzofos consists of a benzene ring fused with a 1,3,2-dioxaphosphorinane ring, which is substituted by a methoxy group and a thione group . The molecular weight is 216.19 g/mol .

Scientific Research Applications

Environmental Contaminant Interactions

Dioxabenzofos, as part of the larger group of dioxins, has been studied for its interactions with other environmental contaminants. For example, research has explored how co-exposure to tetrachlorodibenzo-p-dioxin (TCDD) and perfluorooctane sulfonate or perfluorooctanoic acid affects the expression of cytochrome P450 isoforms in chicken embryo hepatocyte cultures (Watanabe et al., 2009). This study provides insights into the complex gene responses to mixtures of dioxin-like and perfluorinated compounds.

Molecular Dynamics and Interaction Studies

Molecular dynamics studies have been conducted to understand the interactions between dioxabenzofos and other molecules. One such study investigated the interaction between β-cyclodextrin and the enantiomers of dioxabenzofos, indicating that dioxabenzofos exhibits weak interactions in this context (Manunza et al., 1998).

Dioxin

Dioxin Toxicity and Risk Assessment

Extensive research has been conducted on the toxicity of dioxins, including dioxabenzofos. A study highlighted the challenges in interpreting data on dioxin epidemiology, animal bioassays, and mechanisms of carcinogenesis, emphasizing the importance of understanding the effects of dioxin exposure on cancer risk (Hoover, 1999). This research aids in the assessment of the health risks associated with dioxin exposure.

Soil Bacterial Community Response

Dioxabenzofos's impact on the soil bacterial community has been studied, particularly in the context of antibiotic treatment in animals. Research comparing the effect of manure from antibiotic-treated pigs on the soil bacterial community structure revealed significant effects, indicating a broader environmental impact of such contaminants (Jechalke et al., 2014).

Implications for Pharmacokinetics and Risk Assessment

The role of dioxabenzofos in pharmacokinetics and risk assessment is another area of research focus. Studies have been conducted to model receptor-mediated processes with dioxin, which includes dioxabenzofos, for better understanding of tissue distribution and enzyme-inducing properties, crucial for risk assessment (Andersen et al., 1993).

Safety And Hazards

Dioxabenzofos is toxic if swallowed and harmful in contact with skin . It is also hazardous to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding release to the environment .

properties

IUPAC Name

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSASXJZHBGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1(=S)OCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041885
Record name Dioxabenzofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxabenzofos

CAS RN

3811-49-2, 90293-10-0, 90293-16-6
Record name Salithion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxabenzofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Salithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Salithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxabenzofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXABENZOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reaction flask was placed 150 ml methanol, 21 g (0.15 moles) potassium carbonate, and 22 g (0.1 moles) of 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-sulfide. The reaction mixture was stirred at room temperature for 2 hours, filtered, and the axcess methanol recovered via reduced pressure. The residue was dissolved in 50 ml chloroform, washed with two portions of water (total of 100 ml), dried over sodium sulfate, filtered, and the solvent removed under reduced pressure. The residue crystallized to yield 19.2 g (92%) of 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide having a melting point 50°-53° C. The melting point, IR and NMR spectra of this product were identical to the known insecticide, Salithion. By using corresponding alkanols instead of methanol, the corresponding 2-alkoxy derivatives are obtained.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
B Manunza, S Deiana, M Pintore, G Delogu… - Pesticide …, 1998 - Wiley Online Library
… , 2‐phenoxypropionic acid and dioxabenzofos was investigated by means of molecular dynamics … The analysis of statistical data from the MD runs shows that dioxabenzofos exhibits the …
Number of citations: 5 onlinelibrary.wiley.com
RM Rompas - 日本水産学会誌, 1993 - jlc.jst.go.jp
A study was carried out to set up a practical application of piperonyl butoxide (PB) for the reduction of organophosphorus insecticide-toxicity to kuruma prawn Penaeus japonicus. The …
Number of citations: 1 jlc.jst.go.jp
H Obana, K Kikuchi, M Okihashi, S Hori - Analyst, 1997 - pubs.rsc.org
Residual organophosphorus pesticides in foods were determined by accelerated solvent extraction (ASE), gel permeation chromatography and GC–FPD. Pesticides were extracted at …
Number of citations: 120 pubs.rsc.org
T Murakami, Y Iwamuro, S Chinaka, N Takayama… - Analytical …, 2015 - Springer
We describe a unique UV-visible absorption spectral property of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) in the presence of organophosphorus (OP) pesticides. Upon …
Number of citations: 6 link.springer.com
K KUWABARA, H MATSUMOTO… - Food Hygiene and …, 1997 - jstage.jst.go.jp
厚生省国民栄養調査成績 (**畿 1) に基づいて, 毎年約 115 種類の食品を小売店より購入し, これら を 13 群に分別し, 各食品ごとに調理後, 各群ごとにホモジナイズした. 各群について, 抽出, 脱脂, …
Number of citations: 2 www.jstage.jst.go.jp
WC Luo, W Mu, X Zhang, WJ Tan, Y Xu - Acta Phytophylacica Sinica, 2000 - cabdirect.org
A population of cotton bollworm (Helicoverpa armigera) collected from the Kashi district of **njiang Uygur Autonomous Region in China, was used for bioassays. A total of 31 …
Number of citations: 3 www.cabdirect.org
K Kawata, T Asada, K Oikawa… - Journal of AOAC …, 2005 - academic.oup.com
Agas chromatographic/mass spectrometric (GS/MS) method was developed for the multiple determination of pesticides in sediment. The investigated pesticides included 85 compounds…
Number of citations: 20 academic.oup.com
H Akinori, N Takeshi, O Rou, E Morifusa - Comparative Biochemistry and …, 1993 - Elsevier
… Optically pure (> 98% ee) dioxabenzofos enantiomers were obtained by a proline ester method (Wu … , in which a similar tendency was also recognized with dioxabenzofos enantiomers …
Number of citations: 2 www.sciencedirect.com
A Tanabe, H Mitobe, K Kawata, M Sakai… - Journal of AOAC …, 2000 - academic.oup.com
A new monitoring system was established for the determination of 90 pesticides and 10 pesticide degradation products in river water. The pesticides consisted of 18 fungicides, 30 …
Number of citations: 41 academic.oup.com
H Kojima, E Katsura, S Takeuchi… - Environmental …, 2004 - ehp.niehs.nih.gov
We tested 200 pesticides, including some of their isomers and metabolites, for agonism and antagonism to two human estrogen receptor (hER) subtypes, hERalpha and hERbeta, and a …
Number of citations: 579 ehp.niehs.nih.gov

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